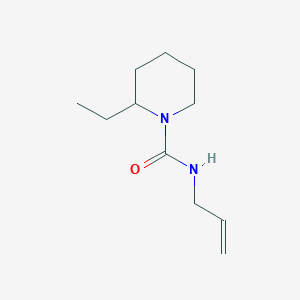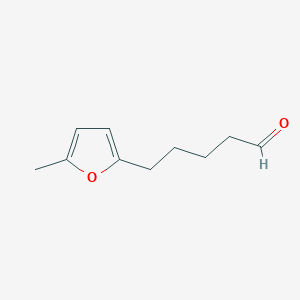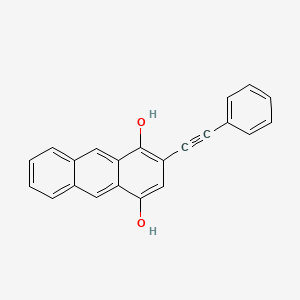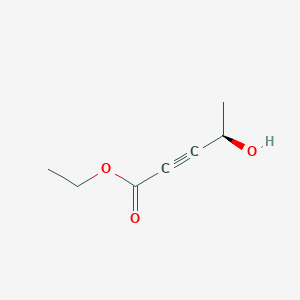
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The compound also features two ester groups derived from 2,3-diiodoallyl alcohol. This structure imparts unique chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester typically involves multiple steps:
Formation of the Oxabicycloheptane Core: This can be achieved through a Diels-Alder reaction involving a furan derivative and a suitable dienophile.
Introduction of Carboxylic Acid Groups: The oxabicycloheptane intermediate is then functionalized to introduce carboxylic acid groups at the 2 and 3 positions.
Esterification with 2,3-Diiodoallyl Alcohol: The final step involves esterification of the carboxylic acid groups with 2,3-diiodoallyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The iodine atoms in the diiodoallyl groups can be reduced to form allyl groups.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-allyl) ester .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-azidoallyl) ester .
Uniqueness
The presence of diiodoallyl groups in 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
73806-18-5 |
|---|---|
Molecular Formula |
C14H14I4O5 |
Molecular Weight |
769.87 g/mol |
IUPAC Name |
bis[(Z)-2,3-diiodoprop-2-enyl] 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14I4O5/c15-3-7(17)5-21-13(19)11-9-1-2-10(23-9)12(11)14(20)22-6-8(18)4-16/h3-4,9-12H,1-2,5-6H2/b7-3-,8-4- |
InChI Key |
LRYQQECYHNCOGX-VHOZIDCHSA-N |
Isomeric SMILES |
C1C2OC(C1)C(C2C(=O)OC/C(=C/I)/I)C(=O)OC/C(=C/I)/I |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)OCC(=CI)I)C(=O)OCC(=CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


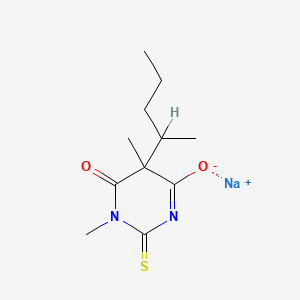
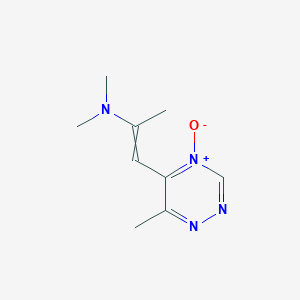
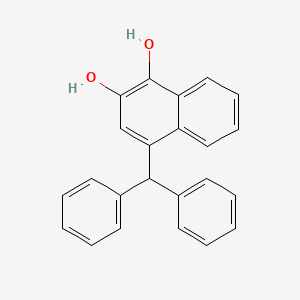

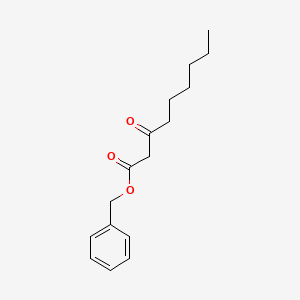
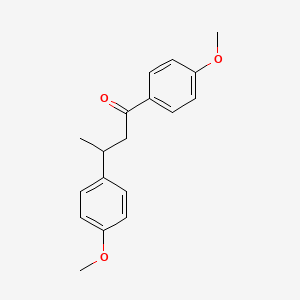
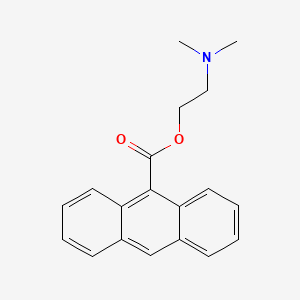

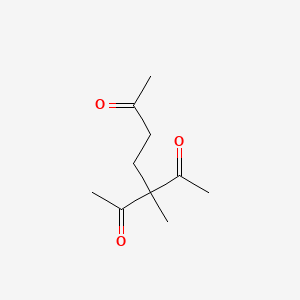
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
